molecular formula C17H20N6 B2698052 N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226459-37-5

N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2698052
CAS No.: 1226459-37-5
M. Wt: 308.389
InChI Key: KVIYKYSZYLAMAX-UHFFFAOYSA-N
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Description

N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a bicyclic heteroaromatic compound featuring a pyrazolo-triazine core substituted with a phenyl group at position 7 and a cycloheptylamine moiety at position 2.

Properties

IUPAC Name

N-cycloheptyl-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-2-5-9-13(8-4-1)19-16-15-12-18-23(17(15)21-22-20-16)14-10-6-3-7-11-14/h3,6-7,10-13H,1-2,4-5,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYKYSZYLAMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with cycloheptylamine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrazolo[3,4-d][1,2,3]triazin-4-amine derivatives .

Scientific Research Applications

N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The compound’s pyrazolo[3,4-d][1,2,3]triazine core distinguishes it from related derivatives:

Compound Core Structure Key Features
N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Pyrazolo[3,4-d][1,2,3]triazine Bicyclic system with three adjacent nitrogen atoms; positions 4 and 7 substituted
7-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine Pyrazolo[3,4-d][1,2,3]triazine Pyridinylmethyl substituent at position 4; lacks cycloheptyl group
13-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives Pyrazolo[3,4-d]pyrimidine Pyrimidine core instead of triazine; different nitrogen distribution
Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives (CAS: 83255-86-1) Pyrrolo-triazine Fused pyrrole-triazine system; distinct electronic properties

Substituent Effects on Bioactivity

Position 4 Substitutions
  • This substitution is rare in literature, suggesting a unique pharmacokinetic profile.
  • Pyridin-3-ylmethyl (Analog from ) : Introduces a polar, hydrogen-bond-capable group, which may improve water solubility but reduce blood-brain barrier penetration compared to cycloheptyl .
  • 3-Chloro-4-fluoro-phenyl (CAS: 159326-68-8) : Electron-withdrawing substituents (Cl, F) could enhance electrophilic interactions with target residues but may increase toxicity risks .
Position 7 Substitutions
  • Phenyl Group (Target Compound) : The phenyl group at position 7 is conserved in analogs like ’s compound, suggesting its critical role in maintaining planar geometry for target binding.

Biological Activity

N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its anticancer and kinase inhibition properties.

Synthesis and Structural Characterization

The compound belongs to the class of pyrazolo[3,4-d][1,2,3]triazines, which have been synthesized through various methodologies. The synthetic routes often involve cyclization reactions that yield the desired heterocyclic structure. For example, a recent study reported the synthesis of related pyrazolo compounds that demonstrated significant biological activities against various cancer cell lines .

Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-d][1,2,3]triazines exhibit varying degrees of anticancer activity. In vitro studies have evaluated their effects on human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). However, specific studies on this compound have indicated limited cytotoxicity within tested concentration ranges .

Table 1: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (μM)Activity Description
This compoundMCF-7>100No significant cytotoxicity observed
Related Pyrazolo CompoundsMCF-749.85Significant cell apoptosis
Related Pyrazolo CompoundsK-5620.39Induced autophagy

Kinase Inhibition

Inhibition of protein kinases is another area where pyrazolo[3,4-d][1,2,3]triazines show promise. Kinases such as CDK2 and Abl are crucial in cancer progression and treatment resistance. Studies have demonstrated that while some derivatives effectively inhibit these kinases at micromolar concentrations, this compound did not exhibit similar inhibitory effects in preliminary assays .

Table 2: Kinase Inhibition Profile

CompoundKinase TargetIC50 (μM)Inhibition Effect
This compoundCDK2>100No significant inhibition
5-anilino-pyrazolo derivativesAbl10Effective inhibition

Case Studies

Several case studies have highlighted the potential of pyrazolo derivatives in clinical settings. For instance:

  • Case Study on Anticancer Efficacy : A study involving a series of pyrazolo compounds showed promising results against various cancer cell lines with IC50 values significantly lower than those observed for N-cycloheptyl derivatives .
  • Kinase Inhibition Study : Another research effort focused on the design of new inhibitors targeting CDK2 and Abl kinases. While some compounds were successful in inhibiting these targets effectively at low concentrations, the specific compound did not demonstrate similar efficacy .

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